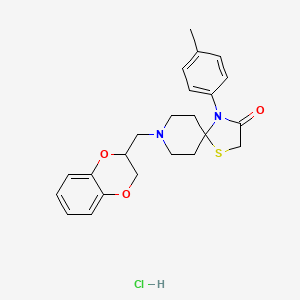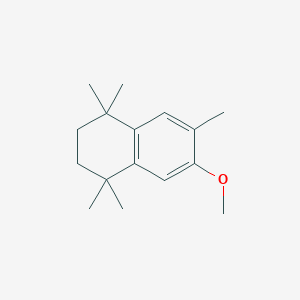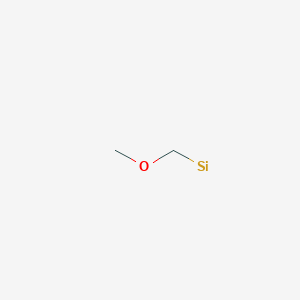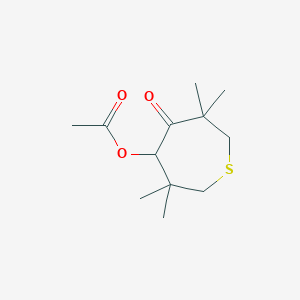
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate is a chemical compound with the molecular formula C12H20O3S It is a derivative of thiepan, a sulfur-containing heterocycle, and features an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate typically involves the reaction of a thiepan derivative with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiepan derivatives with reduced sulfur oxidation states, using reagents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions may require heating and the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiepan derivatives
Substitution: Various substituted thiepan derivatives
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the sulfur atom in the thiepan ring can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds containing a five-membered ring with sulfur, such as thiophene and its derivatives, share structural similarities with 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate.
Sulfoxides and sulfones: Oxidized sulfur compounds that exhibit similar chemical reactivity and potential biological activity.
Uniqueness
This compound is unique due to its specific combination of a thiepan ring and an acetate functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
21153-34-4 |
|---|---|
Formule moléculaire |
C12H20O3S |
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
(3,3,6,6-tetramethyl-5-oxothiepan-4-yl) acetate |
InChI |
InChI=1S/C12H20O3S/c1-8(13)15-10-9(14)11(2,3)6-16-7-12(10,4)5/h10H,6-7H2,1-5H3 |
Clé InChI |
LALYTNZUTAAUME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)C(CSCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


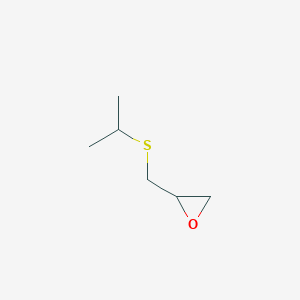

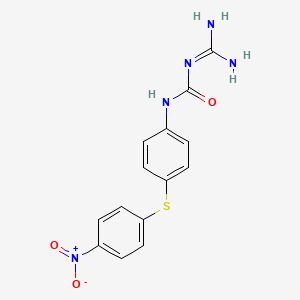

![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
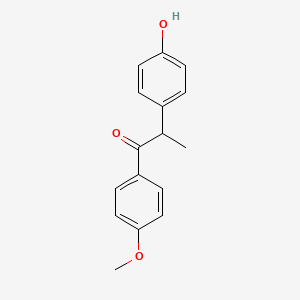
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
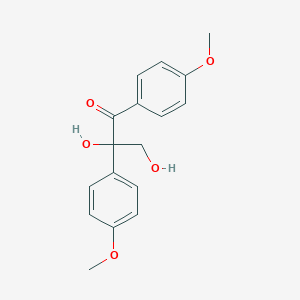

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
